molecular formula C21H16ClNOS B8198661 S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate

S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate

Cat. No.: B8198661
M. Wt: 365.9 g/mol
InChI Key: BLLSHILJEIIPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate: is a chemical compound with the molecular formula C21H16ClNOS and a molecular weight of 365.88 g/mol . This compound is known for its unique structure, which includes a 4-chlorophenyl group and a 10-methyl-9,10-dihydroacridine moiety linked by a carbothioate group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate typically involves the reaction of 10-methyl-9,10-dihydroacridine-9-carboxylic acid with 4-chlorophenyl thiol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Chlorophenyl) 10-methyl-9,10-dihydroacridine-9-carbothioate is unique due to its combination of a 4-chlorophenyl group and a 10-methyl-9,10-dihydroacridine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Properties

IUPAC Name

S-(4-chlorophenyl) 10-methyl-9H-acridine-9-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNOS/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(24)25-15-12-10-14(22)11-13-15/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLSHILJEIIPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=CC=CC=C31)C(=O)SC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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